molecular formula C48H87N3O8 B12689790 1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate CAS No. 84696-71-9

1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate

Cat. No.: B12689790
CAS No.: 84696-71-9
M. Wt: 834.2 g/mol
InChI Key: GAHIGLYNXRPURS-UHFFFAOYSA-N
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Description

1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple piperidyl groups and a long tridecyl chain, making it a versatile molecule in both synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate typically involves the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol . The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may employ continuous-flow processes to enhance efficiency and yield. For instance, the use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C can significantly improve the reaction rate and product purity . The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and reducing agents such as hydrogen gas in the presence of platinum catalysts . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the piperidyl groups can lead to the formation of corresponding N-oxides, while reduction can yield fully hydrogenated derivatives.

Scientific Research Applications

1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate exerts its effects is primarily through its ability to stabilize free radicals. The piperidyl groups can donate electrons to neutralize reactive oxygen species, thereby protecting materials and biological systems from oxidative damage . This compound interacts with molecular targets involved in oxidative stress pathways, contributing to its protective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Tris(2,2,6,6-tetramethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is unique due to its combination of multiple piperidyl groups and a long tridecyl chain, which imparts exceptional stability and versatility. This structural uniqueness allows it to function effectively in diverse applications, from polymer stabilization to potential therapeutic uses.

Properties

CAS No.

84696-71-9

Molecular Formula

C48H87N3O8

Molecular Weight

834.2 g/mol

IUPAC Name

5-oxo-2,3,4-tris(2,2,6,6-tetramethylpiperidin-4-yl)-5-tridecan-4-yloxypentane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C48H87N3O8/c1-15-17-18-19-20-21-22-24-35(23-16-2)59-38(54)37(32-25-41(3,4)49-42(5,6)26-32)48(40(57)58,34-29-45(11,12)51-46(13,14)30-34)47(39(55)56,31-36(52)53)33-27-43(7,8)50-44(9,10)28-33/h32-35,37,49-51H,15-31H2,1-14H3,(H,52,53)(H,55,56)(H,57,58)

InChI Key

GAHIGLYNXRPURS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC)OC(=O)C(C1CC(NC(C1)(C)C)(C)C)C(C2CC(NC(C2)(C)C)(C)C)(C(=O)O)C(CC(=O)O)(C3CC(NC(C3)(C)C)(C)C)C(=O)O

Origin of Product

United States

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